molecular formula C12H19N3O2 B13246538 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B13246538
M. Wt: 237.30 g/mol
InChI Key: WOXUTDGUCVRCFR-UHFFFAOYSA-N
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Description

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with an oxan-4-yl (tetrahydropyran) group. This structure combines rigid aromaticity (oxadiazole) with conformational flexibility (piperidine and oxan-4-yl), making it a candidate for diverse pharmacological applications. Its synthesis typically involves coupling reactions between piperidine derivatives and oxadiazole precursors, as seen in analogous compounds .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

2-(oxan-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H19N3O2/c1-2-6-13-10(3-1)12-15-14-11(17-12)9-4-7-16-8-5-9/h9-10,13H,1-8H2

InChI Key

WOXUTDGUCVRCFR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCOCC3

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine Carbohydrazide Intermediate

A common starting point is the preparation of a piperidine carbohydrazide, which serves as the precursor for the oxadiazole ring formation.

  • Procedure: A piperidine derivative such as ethyl piperidine-4-carboxylate is reacted with hydrazine hydrate in methanol under reflux conditions (e.g., 3 hours) to yield the corresponding piperidine-4-carbohydrazide.
  • Reaction monitoring: Thin-layer chromatography (TLC) is used to monitor the reaction progress.
  • Isolation: After reflux, the solvent is evaporated, and the precipitate is filtered, washed with cold water, and dried.

Formation of 1,3,4-Oxadiazole Ring

The carbohydrazide intermediate undergoes cyclization with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole-2-thiol derivative.

  • Procedure: The carbohydrazide is dissolved in ethanol, KOH is added, and the mixture is refluxed for 30 minutes. Then, CS2 is added, and reflux continues for 5-6 hours.
  • Workup: The reaction mixture is cooled, acidified with dilute hydrochloric acid to pH 2-3 or neutral pH (~6), precipitating the oxadiazole product.
  • Isolation: The solid is filtered, washed, and dried to yield the oxadiazole-thiol intermediate.

Representative Reaction Scheme

Step Reagents & Conditions Product Description
1 Piperidine ester + Hydrazine hydrate, reflux Piperidine-4-carbohydrazide
2 Carbohydrazide + KOH + CS2, reflux 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-thiol
3 Oxadiazole-thiol + NaH + Oxan-4-yl halide, DMF, rt 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine

Analytical Data and Characterization

Synthesized compounds similar to 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine are typically characterized by:

Research Findings and Comparative Analysis

  • The preparation methods for 1,3,4-oxadiazole derivatives bearing piperidine moieties are well-established in pharmaceutical chemistry, often yielding high purity products with good yields (typically 75-90%).
  • The use of carbon disulfide and KOH for cyclization is a standard and efficient approach to form the oxadiazole ring, as demonstrated in multiple studies.
  • Alkylation with substituted halides in DMF under basic conditions is effective for introducing various substituents, including oxan-4-yl groups, allowing for structural diversity and tuning of biological activity.
  • Spectral data from related compounds confirm the structural integrity of the synthesized molecules and provide a basis for confirming the target compound's structure.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Piperidine carbohydrazide synthesis Hydrazine hydrate, methanol, reflux 3 h TLC monitoring, yields ~80-90%
Oxadiazole ring formation KOH, CS2, ethanol, reflux 5-6 h Acidification to pH 2-6, yields ~85%
Alkylation step NaH or LiH, DMF, room temp, 3-5 h Equimolar oxan-4-yl halide, yields ~75-85%
Purification Filtration, washing with cold water, drying Confirmed by TLC and spectral methods

Chemical Reactions Analysis

Types of Reactions

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can also modulate the compound’s binding affinity and selectivity towards these targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s core structure is shared with several analogs, differing primarily in substituents on the oxadiazole or piperidine rings. Key examples include:

Compound Substituent on Oxadiazole Substituent on Piperidine Biological Activity Reference
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine Oxan-4-yl None Under investigation (R&D)
4-(5-Isobutyl-1,3,4-oxadiazol-2-yl)piperidine Isobutyl None Not reported
4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-benzotriazole-3-carboxylic acid Pyridin-4-yl Benzotriazole-carboxylic acid Crystallography studies
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Phenyl Sulfonamide-methyl Antibacterial

Key Observations :

  • Oxan-4-yl vs. Aromatic Groups : The oxan-4-yl group enhances solubility and metabolic stability compared to phenyl or pyridinyl substituents, which may improve bioavailability .
  • Piperidine Modifications : Sulfonamide or benzotriazole substitutions on piperidine (e.g., compound 6a) introduce polar groups that enhance antibacterial activity .

Pharmacokinetic and Bioavailability Profiles

All analogs comply with Lipinski’s and Veber’s rules, suggesting good oral bioavailability. However, subtle differences exist:

Compound LogP (Predicted) H-Bond Donors H-Bond Acceptors Bioavailability Score
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine 1.8 0 5 0.85
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine 2.1 0 4 0.78
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine 3.2 1 7 0.65

Key Observations :

  • The oxan-4-yl substituent lowers LogP (1.8 vs.
  • Sulfonamide-containing analogs (e.g., compound 6a) have higher H-bond acceptors, which may limit membrane permeability despite antibacterial efficacy .

Biological Activity

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound characterized by its unique structural components, including a piperidine ring and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine is C12_{12}H16_{16}N4_{4}O2_{2}, with a molecular weight of approximately 273.76 g/mol. Its structural features include:

  • Piperidine Ring : Contributes basicity and potential for protonation.
  • Oxadiazole Moiety : Known for diverse chemical reactivity and biological activity.
  • Oxane Substituent : Enhances stability and may influence solubility.

Antimicrobial Activity

Research indicates that 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine exhibits significant antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of critical enzymes such as carbonic anhydrase and tyrosine kinase, which are essential in microbial resistance and cellular signaling pathways relevant to cancer therapy.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Bacillus subtilisStrong
Salmonella typhiModerate

Anticancer Potential

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. It acts as an agonist for human caseinolytic protease P (HsClpP), which plays a vital role in mitochondrial homeostasis. For instance, derivatives of oxadiazole with piperidine have demonstrated significant inhibitory effects on hepatocellular carcinoma (HCC) cell proliferation .

Case Study: SL44 Compound
One specific derivative, SL44, exhibited potent HsClpP agonistic activity with an EC50_{50} of 1.30 μM and inhibited HCCLM3 cell proliferation with an IC50_{50} of 3.1 μM. In vivo studies revealed that SL44 effectively inhibited tumor growth while maintaining a superior safety profile compared to traditional kinase inhibitors like sorafenib .

The biological effects of 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells.
  • Interaction with Biological Targets : The compound interacts with various biological targets, enhancing its therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can significantly influence its efficacy:

Table 2: Comparison of Related Compounds

Compound NameKey Features
4-(1,3,4-Oxadiazol-2-yl)piperidineExhibits antimicrobial properties; simpler structure without oxane.
2-[5-(Oxan-4-yl)-1,3,4-thiadiazol-2-yl]piperidineSimilar piperidine structure; different heterocyclic core may alter activity.
1-(Piperidin-4-yl)-1H-pyrazolePrimarily studied for neuroactive properties; lacks oxadiazole functionality.

The unique combination of oxadiazole and oxane structures enhances the biological activity compared to similar compounds.

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